molecular formula C21H16BrNO3 B338776 4-Bromobenzyl 2-(benzoylamino)benzoate

4-Bromobenzyl 2-(benzoylamino)benzoate

Cat. No.: B338776
M. Wt: 410.3 g/mol
InChI Key: IIFGSRSPFHCBPT-UHFFFAOYSA-N
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Description

4-Bromobenzyl 2-(benzoylamino)benzoate (CAS: 516466-80-1) is a benzoate ester derivative characterized by a 4-bromobenzyl group and a 2-(benzoylamino)benzoate moiety. This compound is synthesized via esterification reactions involving benzoylamino-substituted benzoic acid derivatives and 4-bromobenzyl alcohol, as inferred from analogous protocols for related esters .

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-benzamidobenzoate

InChI

InChI=1S/C21H16BrNO3/c22-17-12-10-15(11-13-17)14-26-21(25)18-8-4-5-9-19(18)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24)

InChI Key

IIFGSRSPFHCBPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications pKa* Notable Properties/Applications Reference ID
This compound C₂₁H₁₆BrNO₃ Bromobenzyl, benzoylamino N/A High lipophilicity; synthetic precursor
Ethyl 4-(benzoylamino)benzoate C₁₆H₁₅NO₃ Ethyl ester, benzoylamino N/A Intermediate for hydrazine derivatives
4-Bromobenzyl 2-((2,3-dimethylphenyl)amino)benzoate C₂₂H₂₀BrNO₂ Bromobenzyl, dimethylphenylamino N/A Modified electronic profile
(E)-2-(i-(4-bromobenzyl)-5-cyanamido-...acetamide C₂₈H₂₁BrN₄O₂ Bromobenzyl, cyanamido, quinolinyl 6.878 Enhanced bioactivity (hypothetical)
4-(Benzoylamino)benzoylhydrazine C₁₄H₁₃N₃O₂ Benzoylamino, hydrazine N/A Precursor for triazole-thiones

Note: pKa values are reported only for select compounds in .

Key Observations:

Introduction of a cyanamido group in the acetamide derivative (compound 59 ) correlates with a higher pKa (6.878), suggesting stronger acidity compared to analogs with hydroxymethyl (pKa 5.208) or amino groups (pKa 5.411). This may enhance interactions with biological targets.

Ester Group Influence: Ethyl 4-(benzoylamino)benzoate lacks the bromine atom, resulting in lower molecular weight and reduced lipophilicity. This likely limits its utility in applications requiring halogen-mediated reactivity (e.g., Suzuki coupling).

Synthetic Pathways: this compound and its analogs are typically synthesized via esterification or amidation reactions. For example, thiosemicarbazide derivatives (e.g., compound 3 ) are prepared via prolonged reflux with NaOH, a harsher condition than those required for ester formation.

Safety and Handling: While direct toxicological data for this compound is unavailable, related brominated compounds (e.g., 4-(bromomethyl)benzaldehyde ) require stringent safety measures, including eye/flush protocols and protective equipment. This suggests similar precautions are advisable for the target compound.

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